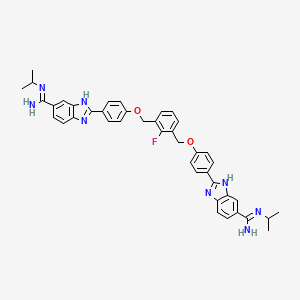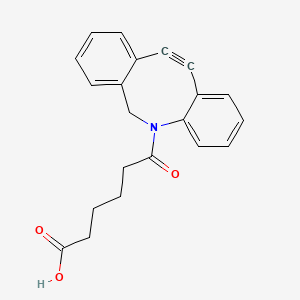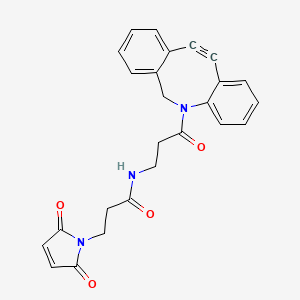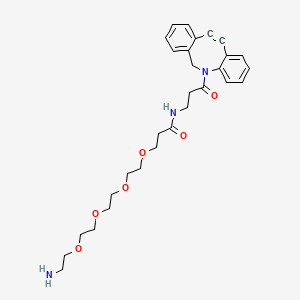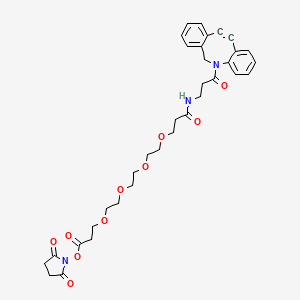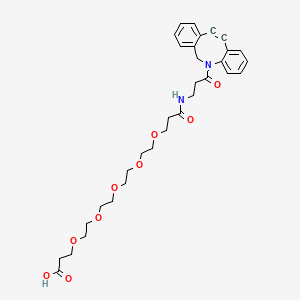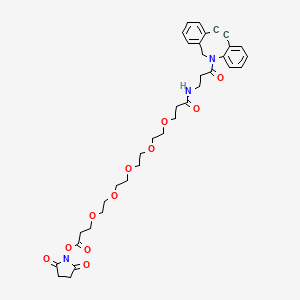
Deacetylisotenulin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetylisotenulin is a biochemical, It is a molluscicide from the Desert Plant.
Applications De Recherche Scientifique
Therapeutic Potential in Heart Failure
Deacetylisotenulin, as a histone deacetylase (HDAC) inhibitor, shows promise in the treatment of heart failure. HDAC inhibitors have been identified as efficacious in preclinical models of heart failure, suggesting their potential therapeutic applications in this area (McKinsey, 2012).
Specificity in Cellular Acetylation
In the context of lysine deacetylases inhibitors (KDACIs), which include deacetylisotenulin, their specificities in cells have been characterized, impacting acetylation of histones and chromatin-associated proteins. This has significant implications for understanding cellular processes and developing targeted therapies (Schölz et al., 2015).
Role in Central Nervous System Disorders
HDAC inhibitors, including deacetylisotenulin, have therapeutic applications for central nervous system disorders. They may modulate cytoskeletal function, immune responses, and enhance protein degradation pathways, beneficial in conditions like Rubinstein–Taybi syndrome, Rett syndrome, and multiple sclerosis (Kazantsev & Thompson, 2008).
Implications for Neurodegenerative Disorders
The role of HDAC inhibitors in treating neurodegenerative disorders is significant. They activate disease-modifying genes and correct histone acetylation homeostasis, potentially beneficial in Huntington's, Parkinson's, and other neurodegenerative diseases (Hahnen et al., 2008).
Regulation of Inflammation and Immunity
Deacetylisotenulin's role as an HDAC inhibitor is also crucial in regulating inflammation and immunity, impacting cellular processes and immune responses. This opens up potential therapeutic applications in inflammatory diseases and immune-related conditions (Shakespear et al., 2011).
Combination Therapy in Cancer Treatment
In the field of oncology, deacetylisotenulin as an HDAC inhibitor can be used in combination therapies. Such combinations have shown promising anticancer effects in both preclinical and clinical studies, enhancing the therapeutic potential of HDAC inhibitors (Suraweera et al., 2018).
Targeting Specific HDACs
Selective targeting of specific HDACs like HDAC6, achieved by inhibitors like deacetylisotenulin, can lead to therapeutic applications, potentially as anti-metastatic and antiangiogenic agents, by affecting microtubule-associated protein localization and cell motility (Haggarty et al., 2003).
Alzheimer's Disease Therapy
Deacetylisotenulin's role as an HDAC inhibitor suggests its potential as a therapeutic agent for Alzheimer's Disease. Enhancing synaptic plasticity and memory in neurodegenerative disorders is a key area of its application (Xu et al., 2011).
Propriétés
Numéro CAS |
13743-85-6 |
|---|---|
Nom du produit |
Deacetylisotenulin |
Formule moléculaire |
C15H21DO4 |
Poids moléculaire |
267.34 |
Nom IUPAC |
3,3a,4,4a,7a,8,9,9a-Octahydro-4-hydroxy-3,4a,8-trimethylazuleno(5,6-c)furan-2,5-dione (3R-(3alpha,3aalpha,4beta,4abeta,7aalpha,8alpha,9abeta))-D |
InChI |
InChI=1S/C15H22O4/c1-8-6-10-7-19(18)9(2)13(10)14(17)15(3)11(8)4-5-12(15)16/h4-5,8-11,13-14,17H,6-7H2,1-3H3/t8-,9-,10-,11+,13-,14-,15+/m1/s1/i9D |
Clé InChI |
HJHRZTWYHZTLHE-QYFRNRQPSA-N |
SMILES |
O=O1[C@@](C)([2H])[C@@H]([C@@H](O)[C@]2(C)C(C=C[C@@]2([H])[C@H](C)C3)=O)[C@@]3([H])C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Deacetylisotenulin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



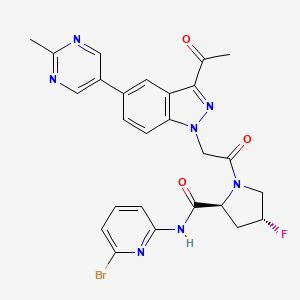
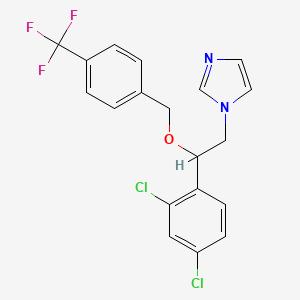
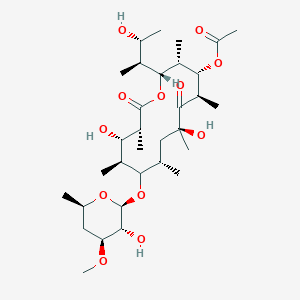
![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)
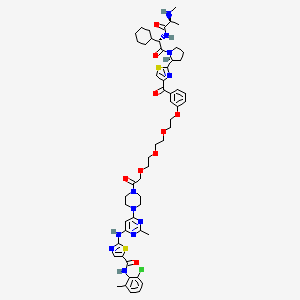
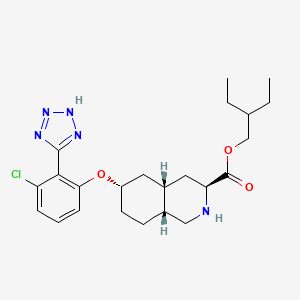
![[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B606948.png)
